Antitumor agent-F10
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Overview
Description
, is a second-generation polymeric fluoropyrimidine. It is designed to target both thymidylate synthase and DNA topoisomerase 1, which are key enzymes involved in DNA synthesis and repair. This compound has shown potent antitumor activity in various preclinical cancer models, including pancreatic ductal adenocarcinoma and glioblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-F10 involves the polymerization of 5-fluoro-2’-deoxyuridine-5’-O-monophosphate (FdUMP). The polymerization process is carried out under controlled conditions to ensure the formation of a stable polymeric structure. The reaction conditions typically involve the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the polymerization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product. The production process is optimized to achieve high yields and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-F10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles. .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in the formation of new functionalized compounds .
Scientific Research Applications
Antitumor agent-F10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study polymerization and chemical reactions involving fluoropyrimidines.
Biology: Investigated for its effects on cellular processes, including DNA synthesis and repair.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including pancreatic ductal adenocarcinoma and glioblastoma.
Industry: Utilized in the development of new antitumor drugs and formulations
Mechanism of Action
Antitumor agent-F10 exerts its effects by targeting thymidylate synthase and DNA topoisomerase 1. Thymidylate synthase is an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. Inhibition of this enzyme leads to a depletion of thymidine, resulting in DNA damage and cell death. DNA topoisomerase 1 is involved in the relaxation of supercoiled DNA, and its inhibition leads to the accumulation of DNA breaks and apoptosis. The dual targeting of these enzymes enhances the antitumor activity of this compound .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that targets thymidylate synthase.
Irinotecan: A topoisomerase 1 inhibitor used in combination with other drugs for cancer treatment.
Capecitabine: An oral prodrug of 5-FU that is converted to 5-FU in the body
Uniqueness
Antitumor agent-F10 is unique due to its dual targeting mechanism, which combines the effects of thymidylate synthase inhibition and DNA topoisomerase 1 inhibition. This dual action results in enhanced antitumor activity and reduced systemic toxicity compared to single-target agents like 5-FU and irinotecan .
Properties
Molecular Formula |
C29H31N3O6 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-7-(2-oxo-2-piperidin-1-ylethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C29H31N3O6/c1-3-18-19-12-17(37-16-25(33)31-10-6-5-7-11-31)8-9-23(19)30-26-20(18)14-32-24(26)13-22-21(27(32)34)15-38-28(35)29(22,36)4-2/h8-9,12-13,36H,3-7,10-11,14-16H2,1-2H3/t29-/m0/s1 |
InChI Key |
QCYRDOFAEZEQFE-LJAQVGFWSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCC(=O)N6CCCCC6 |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCC(=O)N6CCCCC6 |
Origin of Product |
United States |
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